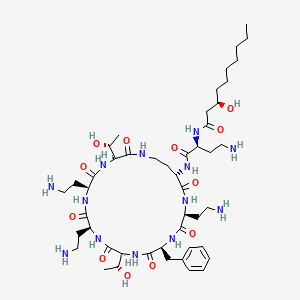
Antibiotic C-02
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C-02 is a proteolysis-targeting chimera (PROTAC) that combines the hexokinase inhibitor lonidamine with the cereblon ligand thalidomide. This compound is designed to induce the degradation of hexokinase 2 in various cancer cells, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-02 involves the conjugation of lonidamine and thalidomide through a linker. The reaction conditions typically include the use of organic solvents such as methanol or ethanol, and the process may involve multiple steps of purification to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of C-02 would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: C-02 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
C-02 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study PROTAC mechanisms and degradation pathways.
Biology: Investigated for its effects on cellular metabolism and glycolysis inhibition.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to degrade hexokinase 2 and induce cytotoxicity in cancer cells.
Industry: Potential applications in the development of new cancer therapies and drug delivery systems.
Mechanism of Action
C-02 exerts its effects by targeting hexokinase 2 for degradation. The mechanism involves the binding of C-02 to hexokinase 2 and cereblon, leading to the ubiquitination and subsequent proteasomal degradation of hexokinase 2. This process disrupts glycolysis and induces mitochondrial damage, resulting in cytotoxicity in cancer cells .
Comparison with Similar Compounds
C-01: Another PROTAC compound with a different target protein.
C-03: A similar compound that targets a different enzyme for degradation.
Comparison: C-02 is unique in its ability to specifically target hexokinase 2, making it distinct from other PROTAC compounds that may target different proteins or enzymes. Its combination of lonidamine and thalidomide provides a unique mechanism of action that sets it apart from other similar compounds.
Properties
Molecular Formula |
C47H81N13O12 |
|---|---|
Molecular Weight |
1020.2 g/mol |
IUPAC Name |
(3R)-N-[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15S,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxydecanamide |
InChI |
InChI=1S/C47H81N13O12/c1-4-5-6-7-11-14-30(63)26-37(64)53-31(15-20-48)40(65)56-35-19-24-52-46(71)38(27(2)61)59-44(69)34(18-23-51)55-41(66)33(17-22-50)57-47(72)39(28(3)62)60-45(70)36(25-29-12-9-8-10-13-29)58-42(67)32(16-21-49)54-43(35)68/h8-10,12-13,27-28,30-36,38-39,61-63H,4-7,11,14-26,48-51H2,1-3H3,(H,52,71)(H,53,64)(H,54,68)(H,55,66)(H,56,65)(H,57,72)(H,58,67)(H,59,69)(H,60,70)/t27-,28-,30-,31+,32+,33+,34+,35+,36+,38+,39+/m1/s1 |
InChI Key |
OJEWEBOVYOLECT-IATJQMBYSA-N |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)[C@@H](C)O)CCN)CCN)[C@@H](C)O)O |
Canonical SMILES |
CCCCCCCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)O)CCN)CCN)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


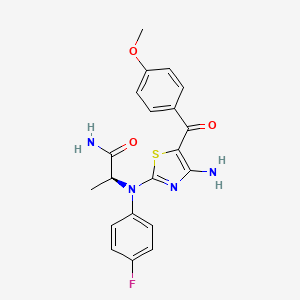

![4-[4-(Methylamino)imidazo[1,2-a]quinoxalin-1-yl]benzene-1,2-diol](/img/structure/B10857355.png)

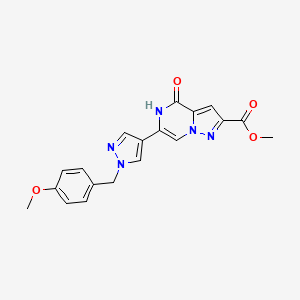
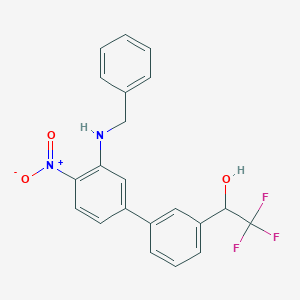
![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)

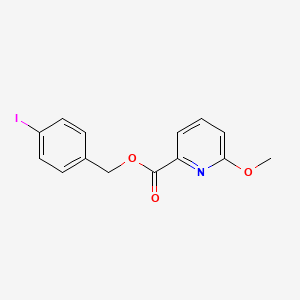
![1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole](/img/structure/B10857395.png)
![Tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B10857413.png)
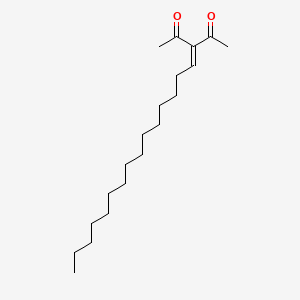
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10857422.png)

